molecular formula C16H22ClNO4 B3360234 2-n-Boc-3-(3-chloro-phenyl)-2-methylaminomethyl-propionic acid CAS No. 886364-77-8

2-n-Boc-3-(3-chloro-phenyl)-2-methylaminomethyl-propionic acid

Cat. No.: B3360234
CAS No.: 886364-77-8
M. Wt: 327.80 g/mol
InChI Key: QZYXAJKHVMWBGA-UHFFFAOYSA-N
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Description

2-n-Boc-3-(3-chloro-phenyl)-2-methylaminomethyl-propionic acid is a synthetic carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamine group, a 3-chlorophenyl substituent, and a propionic acid backbone. This compound is structurally designed for applications in medicinal chemistry, particularly as a building block for peptidomimetics or enzyme inhibitors. The Boc group enhances solubility and stability during synthetic processes, while the 3-chlorophenyl moiety may contribute to hydrophobic interactions in biological systems.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO4/c1-16(2,3)22-15(21)18(4)10-12(14(19)20)8-11-6-5-7-13(17)9-11/h5-7,9,12H,8,10H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYXAJKHVMWBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(CC1=CC(=CC=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661464
Record name 2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(3-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-77-8
Record name 2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(3-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-n-Boc-3-(3-chloro-phenyl)-2-methylaminomethyl-propionic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first introduce the Boc protecting group to the amine functionality. This is followed by the formation of the propionic acid backbone and the introduction of the chlorinated phenyl ring. The final step involves the attachment of the methylaminomethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-n-Boc-3-(3-chloro-phenyl)-2-methylaminomethyl-propionic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid or ketone, while reduction could produce an alcohol or alkane. Substitution reactions would result in the replacement of the chlorine atom with the nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular targets is desired.

    Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-n-Boc-3-(3-chloro-phenyl)-2-methylaminomethyl-propionic acid exerts its effects would depend on its specific application. In a biological context, the compound might interact with enzymes or receptors, altering their activity and leading to downstream effects. The presence of the Boc protecting group suggests that the compound could be used in prodrug strategies, where the active form is released upon enzymatic cleavage of the protecting group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent (Position 3) Molecular Weight (g/mol) Purity Key Functional Groups
2-n-Boc-3-(3-chloro-phenyl)-2-methylaminomethyl-propionic acid 3-chlorophenyl Not reported N/A Boc-protected amine, carboxylic acid
2-n-Boc-3-(4-methoxy-phenyl)-2-methylaminomethyl-propionic acid 4-methoxyphenyl 323.39 97% Boc-protected amine, methoxy group
2-n-Boc-3-(3-bromo-phenyl)-2-methylaminomethyl-propionic acid 3-bromophenyl 372.26 97% Boc-protected amine, bromo group
2-n-Boc-3-p-tolyl-2-methylaminomethyl-propionic acid p-tolyl (4-methylphenyl) 307.38 98% Boc-protected amine, methyl group

Key Observations

Substituent Effects on Molecular Weight :

  • The brominated analog (372.26 g/mol) has a higher molecular weight than the methoxy (323.39 g/mol) and methyl (307.38 g/mol) derivatives due to bromine’s atomic mass. The target compound’s molecular weight is expected to fall between the chloro- and bromo-substituted analogs, assuming linear trends.
  • Electron-withdrawing groups (e.g., Cl, Br) increase acidity of the carboxylic acid compared to electron-donating groups (e.g., methoxy, methyl) .

Synthetic Utility :

  • The Boc-protected amine is a common feature across all analogs, enabling selective deprotection for further functionalization. However, steric hindrance from bulky substituents (e.g., bromophenyl) may reduce reaction yields compared to smaller groups like methyl .

In contrast, methoxy groups may introduce hydrogen-bonding interactions with target proteins . The methyl group in the p-tolyl analog (307.38 g/mol) offers minimal steric bulk, making it favorable for binding to shallow enzyme pockets .

Biological Activity

2-n-Boc-3-(3-chloro-phenyl)-2-methylaminomethyl-propionic acid is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been explored for various applications, including its role as a building block in drug development and its interactions with biological systems.

Chemical Structure and Properties

The compound's structure includes:

  • Boc Group : A tert-butoxycarbonyl protecting group that enhances stability.
  • Chlorophenyl Group : A phenyl ring substituted with chlorine, which may influence biological interactions.
  • Methylaminomethyl Group : Contributing to the compound's reactivity and potential biological activity.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity.
  • Receptor Binding : Potential binding to various receptors could lead to physiological effects relevant to therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related derivatives have shown selective inhibitory actions against cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.

CompoundCell LineIC50 (mg/mL)
Compound AHCT-1160.12
Compound BHCT-1160.81

This data suggests that modifications in the structure can lead to enhanced selectivity and potency against cancer cells while sparing normal cells .

Insecticidal Activity

The compound's potential as an insecticide has also been explored. Similar compounds have demonstrated larvicidal activity against Aedes aegypti, a vector for several viral diseases. The effectiveness is measured using LC50 and LC90 values, which indicate lethal concentrations required to kill 50% and 90% of the population, respectively.

CompoundLC50 (μM)LC90 (μM)
Compound X28.9 ± 5.6162.7 ± 26.2

These findings highlight the relevance of structural components in enhancing biological efficacy against pests while assessing mammalian toxicity .

Case Studies

  • Anticancer Studies : A study evaluated various derivatives of propionic acid, including those structurally similar to this compound. Results indicated that specific modifications led to improved selectivity for cancer cells over normal cells, suggesting a promising avenue for therapeutic development .
  • Larvicidal Activity : In another investigation focused on mosquito control, researchers synthesized a series of compounds based on the benzodioxole pharmacophore, revealing that certain derivatives exhibited potent larvicidal effects against Aedes aegypti. These findings underline the potential of similar compounds in developing new insecticides .

Q & A

Q. What are the critical safety protocols for handling 2-n-Boc-3-(3-chloro-phenyl)-2-methylaminomethyl-propionic acid in laboratory settings?

  • Methodological Answer : Implement engineering controls (e.g., fume hoods) to minimize airborne exposure, as chloro-phenyl derivatives may pose carcinogenic risks . Use PPE, including nitrile gloves and lab coats, to prevent dermal absorption, which is a common exposure route for structurally similar compounds . Establish emergency showers/eye wash stations and enforce strict hygiene practices (e.g., no food in labs, post-handling handwashing) . Routinely monitor airborne concentrations via HPLC or GC-MS to ensure levels remain below detection limits .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm the Boc-protected amine and methylaminomethyl group positions. For example, the tert-butyl group in Boc appears as a singlet (~1.3 ppm in ¹H NMR). High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies carbonyl (C=O) stretches (~1700 cm⁻¹) from the Boc group and propionic acid . Cross-reference experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities .

Q. How can researchers achieve >95% purity during synthesis and purification?

  • Methodological Answer : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate sterically hindered intermediates. For acidic impurities, use acid-base extraction by dissolving the crude product in dichloromethane and washing with 1M HCl. Final recrystallization in a non-polar solvent (e.g., toluene) enhances purity . Confirm purity via HPLC with a C18 column and UV detection at 254 nm, comparing retention times against known standards .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model key steps, such as Boc deprotection or methylaminomethyl group formation. Use transition state analysis to identify energy barriers and optimize reaction conditions (e.g., temperature, catalysts) . Integrate machine learning algorithms to predict optimal solvent systems or reagent ratios, reducing trial-and-error experimentation .

Q. What strategies resolve discrepancies between theoretical and experimental NMR spectra?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Perform NMR in multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts . Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. Compare experimental results with molecular dynamics simulations to model rotamer populations affecting peak splitting . If unresolved, synthesize a deuterated analog or crystallize the compound for X-ray diffraction validation .

Q. How can steric hindrance during Boc deprotection be mitigated?

  • Methodological Answer : Steric hindrance from the 3-chloro-phenyl group may slow acid-catalyzed deprotection. Use TFA in dichloromethane (1:1 v/v) at 0°C to enhance protonation efficiency without side reactions. Alternatively, employ microwave-assisted synthesis to accelerate reaction kinetics. Monitor deprotection progress via in-situ FT-IR to track Boc carbonyl signal disappearance .

Q. How to design a scalable reactor system for continuous synthesis?

  • Methodological Answer : Implement microreactor technology to enhance heat/mass transfer for exothermic steps (e.g., Boc introduction). Use process simulation software (Aspen Plus/ChemCAD) to model reaction kinetics and optimize residence time . For workup steps, integrate membrane separation modules to remove acidic byproducts in real-time, improving yield and reducing waste .

Q. What degradation products form under acidic/basic conditions, and how are they characterized?

  • Methodological Answer : Under acidic conditions (e.g., HCl), the Boc group hydrolyzes to yield tert-butanol and CO₂, leaving a free amine. Under basic conditions (e.g., NaOH), the methylaminomethyl group may undergo elimination. Use LC-MS/MS to identify degradation products and accelerated stability studies (40°C/75% RH) to predict shelf-life. Compare fragmentation patterns with NIST spectral libraries .

Data Contradiction Analysis

Q. How to address conflicting HPLC results indicating variable impurity levels?

  • Methodological Answer : Contradictions may arise from column aging or mobile phase pH variations. Standardize HPLC conditions: use a fresh C18 column, buffered mobile phase (e.g., 0.1% TFA in water/acetonitrile), and calibrate with a reference standard daily . For co-eluting impurities, switch to chiral HPLC or UHPLC with sub-2µm particles to enhance resolution .

Q. Why do computational and experimental pKa values differ for the propionic acid moiety?

  • Methodological Answer :
    Differences often stem from solvent effects ignored in gas-phase calculations. Use COSMO-RS solvation models to simulate aqueous environments . Validate experimentally via potentiometric titration in 10% DMSO/water. Adjust computational parameters (e.g., dielectric constant) to match experimental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-n-Boc-3-(3-chloro-phenyl)-2-methylaminomethyl-propionic acid
Reactant of Route 2
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2-n-Boc-3-(3-chloro-phenyl)-2-methylaminomethyl-propionic acid

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